Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-
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Overview
Description
Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- is a chemical compound with the molecular formula C13H13NO3S. This compound is known for its unique structural properties, which include a benzenesulfonamide group attached to a hydroxy-methylphenyl ring. It is used in various scientific research applications due to its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- typically involves the reaction of benzenesulfonyl chloride with 2-hydroxy-5-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-methylphenyl)benzenesulfonamide
- N-(2-hydroxy-1-phenylethyl)benzenesulfonamide
- N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methyl groups on the phenyl ring enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
915372-74-6 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-10-5-7-14(17)13(8-10)16-20(18,19)15-9-11(2)4-6-12(15)3/h4-9,16-17H,1-3H3 |
InChI Key |
CUYNSWZWLADMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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